![molecular formula C9H8Cl2FNO B1416774 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 949204-45-9](/img/structure/B1416774.png)
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide
Overview
Description
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a chemical compound with the CAS Number: 949204-45-9 . It has a molecular weight of 236.07 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide and similar compounds are synthesized through various chemical reactions, providing high yields and allowing for detailed characterization (Manolov, Ivanov, & Bojilov, 2022).
Pharmaceutical Research
- Potential Malaria Treatment : Derivatives of aminoacetamide scaffolds, including structures related to this compound, show promising low-nanomolar activity against malaria, indicating potential for drug development (Norcross et al., 2019).
Crystal Structure Analysis
- Crystallography Studies : The crystal structure of similar compounds has been extensively studied, providing insights into their molecular configurations and potential applications in various scientific fields (Huang Ming-zhi et al., 2005).
Chemical Properties and Modeling
- Solubility Studies : Research on the solubility of related compounds in various solvent mixtures can inform their potential applications in chemical and pharmaceutical processes (Pascual et al., 2017).
Potential for COVID-19 Treatment
- COVID-19 Research : Some derivatives of this compound exhibit properties suggesting potential use in COVID-19 treatment, based on molecular docking and quantum chemical analysis (Pandey et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity : Certain compounds structurally related to this compound demonstrate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Baranovskyi et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
The exact mode of action of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is not clearly defined in the available literature. It is likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and metabolic processes .
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing various biological processes .
properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHXTGYYFGIRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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